molecular formula C8H15N B3378035 3-Methyl-8-azabicyclo[3.2.1]octane CAS No. 1379149-40-2

3-Methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B3378035
CAS No.: 1379149-40-2
M. Wt: 125.21 g/mol
InChI Key: CPTOIRJUTARRLY-UHFFFAOYSA-N
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Description

3-Methyl-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-6-4-7-2-3-8(5-6)9-7/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTOIRJUTARRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379149-40-2
Record name 3-methyl-8-azabicyclo[3.2.1]octane
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Academic Significance of the 8 Azabicyclo 3.2.1 Octane Scaffold

Foundational Role in Natural Products Chemistry and Medicinal Chemistry

The 8-azabicyclo[3.2.1]octane scaffold is the central structural element of tropane (B1204802) alkaloids, a class of plant secondary metabolites with a long history as poisons, hallucinogens, and medicines. rsc.orgresearchgate.netnih.gov These compounds are predominantly found in the Solanaceae and Erythroxylaceae plant families. nih.gov Prominent examples of tropane alkaloids include atropine (B194438), scopolamine (B1681570), and cocaine, each exhibiting distinct and potent pharmacological activities. rsc.orgnih.gov

The biological importance of this scaffold is well-documented, with many derivatives known for their activity within the central nervous system. nih.govacs.org The rigid bicyclic structure allows for precise orientation of functional groups, making it a valuable template for drug discovery. ontosight.ai Researchers have explored derivatives of 8-azabicyclo[3.2.1]octane for a wide range of therapeutic applications, including as muscarinic receptor antagonists, monoamine reuptake inhibitors, and potential treatments for neurological disorders. ontosight.aigoogle.com The inherent ability of some of these compounds to cross the blood-brain barrier further enhances their potential as central nervous system agents. ontosight.ai The development of new synthetic analogues based on this framework continues to be an active area of research, with the goal of discovering novel or improved therapeutic agents. researchgate.net

Table 1: Prominent Natural Products Containing the 8-Azabicyclo[3.2.1]octane Scaffold

CompoundNatural Source (Family)Notable Characteristics
Atropine Solanaceae (e.g., Atropa belladonna)Anticholinergic agent. researchgate.net
Scopolamine Solanaceae (e.g., Hyoscyamus niger)Used to treat motion sickness and postoperative nausea. researchgate.net
Cocaine Erythroxylaceae (Erythroxylum coca)Central nervous system stimulant and local anesthetic. rsc.orgnih.gov

Historical Development of Synthetic Approaches to Azabicyclic Systems

The synthesis and structural elucidation of the 8-azabicyclo[3.2.1]octane system have been pivotal to the advancement of organic chemistry. researchgate.net The first isolation of key tropane alkaloids occurred in the 19th century, with Mein isolating atropine in 1831 and Geiger and Hesse isolating hyoscyamine (B1674123) in 1833. bris.ac.uk The chemical formula for cocaine was determined in 1862. nih.gov A significant milestone was Richard Willstätter's establishment of the structures of tropane alkaloids and his successful synthesis of tropine (B42219) in 1903. bris.ac.uk

A landmark achievement in the field was Sir Robert Robinson's elegant, biomimetic, one-pot synthesis of tropinone (B130398) in 1917. bris.ac.ukrsc.org This synthesis, which mimics the biosynthetic pathway in plants, remains a classic and influential example in total synthesis. rsc.orgresearchgate.net Over the decades, numerous synthetic strategies have been developed to access the 8-azabicyclo[3.2.1]octane core and its derivatives. researchgate.net

Modern synthetic efforts have focused on achieving high levels of stereoselectivity, which is crucial given that many biologically active tropanes are chiral. ehu.esresearchgate.net Methodologies include:

Diastereoselective reactions using enantiomerically pure starting materials. researchgate.net

Desymmetrization of achiral tropinone derivatives. rsc.orgresearchgate.net

Asymmetric catalytic approaches that install the necessary stereochemistry during the formation of the bicyclic scaffold. nih.govresearchgate.net

Ring-closing metathesis to construct the bridged ring system. researchgate.net

Domino reactions , such as hydroformylation-initiated double cyclization, to rapidly build the azabicyclic structure. acs.org

These advanced synthetic methods provide efficient access to a diverse range of tropane analogues for further study in medicinal chemistry. ehu.es

Conceptual Framework of Bicyclic Amine Derivatives in Chemical Research

Bicyclic amine derivatives, such as those based on the 8-azabicyclo[3.2.1]octane (tropane) and 9-azabicyclo[3.3.1]nonane (granatane) skeletons, are of significant interest in medicinal and synthetic chemistry. academie-sciences.fr The rigid, three-dimensional structure of these molecules provides a fixed scaffold that reduces conformational flexibility compared to their acyclic or monocyclic counterparts. nih.gov This rigidity is a key advantage in drug design, as it allows for the precise positioning of pharmacophoric groups to interact with biological targets like receptors and enzymes. academie-sciences.fr

The conformational analysis of these systems is crucial for understanding their biological activity. nih.gov The piperidine (B6355638) ring within the 8-azabicyclo[3.2.1]octane structure can adopt different conformations, and the orientation of substituents on the nitrogen atom (N-invertomers) can significantly influence receptor binding and pharmacological profile. academie-sciences.fr For example, computational and NMR spectroscopic studies are used to determine the preferred conformations and the relative stability of N-alkyl invertomers (equatorial vs. axial). academie-sciences.fr

The 8-azabicyclo[3.2.1]octane scaffold serves as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. researchgate.net This has led to the development of libraries of compounds based on this core, with systematic modifications to explore structure-activity relationships. nih.govacs.org By altering substituents on the bicyclic frame, chemists can fine-tune the electronic and steric properties of the molecules to optimize their interaction with specific biological targets, leading to the development of new therapeutic agents. nih.gov

Structural and Conformational Analysis of 3 Methyl 8 Azabicyclo 3.2.1 Octane Systems

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the intricate structural and conformational details of 3-methyl-8-azabicyclo[3.2.1]octane derivatives in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Preferences (¹H, ¹³C, NOE, TOCSY)

NMR spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the structural analysis of this compound systems. academie-sciences.frresearchgate.netresearchgate.netresearchgate.netresearchgate.netcsic.es The chemical shifts and coupling constants of the protons and carbons in the bicyclic framework provide crucial information about the relative stereochemistry and conformational preferences of the molecule.

In derivatives of this compound, the assignment of all proton and carbon resonances is typically achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net Techniques such as Total Correlation Spectroscopy (TOCSY) are employed to establish the spin systems within the molecule, allowing for the comprehensive assignment of proton signals. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) experiments are then used to correlate each proton to its directly attached carbon atom, facilitating the assignment of the ¹³C NMR spectrum.

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core 8-azabicyclo[3.2.1]octane skeleton, which serves as a basis for analyzing substituted systems like this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H1/H5 (bridgehead)2.9 - 3.535 - 40
H2/H4 (axial)1.5 - 2.025 - 30
H2/H4 (equatorial)2.0 - 2.525 - 30
H6/H7 (endo)1.8 - 2.226 - 28
H6/H7 (exo)1.4 - 1.826 - 28
N-CH₃2.2 - 2.535 - 40

Note: These are general ranges and can vary significantly based on substitution and solvent.

Infrared (IR) Spectroscopy for Molecular Vibration Analysis

Infrared (IR) spectroscopy provides valuable insights into the functional groups and molecular vibrations present in this compound derivatives. researchgate.netresearchgate.net The IR spectra of these compounds are characterized by specific absorption bands corresponding to the stretching and bending vibrations of various bonds.

For example, in studies of amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-amines, IR spectroscopy has been used to identify the characteristic C=O and N-H stretching vibrations of the amide group. researchgate.net In derivatives containing hydroxyl groups, such as 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, the O-H stretching frequency can provide information about intra- and intermolecular hydrogen bonding. researchgate.net The presence of intermolecular associations has been deduced from IR data and supported by ab initio calculations. researchgate.net

Key IR absorption bands for this compound systems include:

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **
C-H (alkane)Stretching2850 - 3000
N-CH₃C-H Stretching~2780
C-NStretching1000 - 1250

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound derivatives. iucr.orgnih.gov This technique provides accurate bond lengths, bond angles, and torsional angles, which are essential for a complete understanding of the molecule's conformation.

Crystal structure analyses of related tropane (B1204802) derivatives have revealed that the bicyclic skeleton typically adopts a conformation where the six-membered piperidine (B6355638) ring is in a chair form and the five-membered pyrrolidine (B122466) ring is in an envelope form. iucr.orgnih.govresearchgate.net For instance, the crystal structure of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol shows a chair-envelope conformation for the bicyclic system. researchgate.net In the solid state, intermolecular interactions, such as hydrogen bonding, can play a significant role in stabilizing the crystal lattice. iucr.orgnih.govresearchgate.net For example, O-H···N intermolecular hydrogen bonding has been observed in the crystal structures of some hydroxy-substituted 8-azabicyclo[3.2.1]octane derivatives. researchgate.net

Conformational Dynamics and Preferred Orientations of the Bicyclic System

The 8-azabicyclo[3.2.1]octane ring system is not rigid and can adopt different conformations in solution. The presence of the 3-methyl substituent influences the conformational equilibrium.

Chair-Envelope Conformation and Ring Puckering

The most stable conformation of the 8-azabicyclo[3.2.1]octane system is generally the chair-envelope conformation. researchgate.netresearchgate.netcsic.esscience.gov In this arrangement, the six-membered piperidine ring adopts a chair conformation, while the five-membered pyrrolidine ring adopts an envelope conformation. researchgate.net

Studies on various derivatives, including esters and amides of 3-methyl-3-azabicyclo[3.2.1]octane, have consistently shown a preference for this chair-envelope conformation in solution. researchgate.netresearchgate.netcsic.esscience.gov The piperidine ring's chair form can be distorted, with puckering often observed at the C8 and N3 positions. researchgate.netscience.gov For example, in a series of α and β-esters of 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, the chair conformation of the piperidine ring is puckered at C8 in the α-epimers and flattened at N3 in the β-epimers. researchgate.netcsic.esscience.gov The pyrrolidine ring typically adopts an envelope conformation that is flattened at the C8 position. researchgate.netscience.gov

N-Invertomer Stereochemistry and Equilibrium

The nitrogen atom in the 8-azabicyclo[3.2.1]octane system can undergo inversion, leading to the existence of two stereoisomers known as N-invertomers. academie-sciences.frresearchgate.net In these invertomers, the N-methyl group can occupy either an axial or an equatorial position relative to the piperidine ring. The relative stability of these invertomers is influenced by steric and electronic factors and can affect the molecule's biological activity. academie-sciences.fr

While NMR studies in CDCl₃ solution often suggest a preference for the N-substituent in an axial position for tropinone (B130398) and related structures, other studies on C-3 substituted tropanes have shown a preference for the equatorial N-invertomer. academie-sciences.fr The equilibrium between the axial and equatorial invertomers can also be influenced by the solvent polarity and the presence of other substituents on the bicyclic ring. academie-sciences.fr For instance, the equatorial/axial invertomer ratio for deuterotropinone deuterochloride in D₂O was determined to be 4.2, indicating a preference for the equatorial conformer in a polar protic solvent. academie-sciences.fr

Stereochemical Influence of Substituents (e.g., Exo/Endo Isomerism)

The stereochemistry of substituents on the 8-azabicyclo[3.2.1]octane framework, particularly the distinction between exo and endo isomers, plays a critical role in determining the molecule's conformation, stability, and biological activity. The terms exo and endo describe the relative orientation of a substituent on the bicyclic ring system. An exo substituent points away from the larger of the two bridges (the C1-C2-C3-C4-C5 bridge), while an endo substituent points towards it.

This stereochemical arrangement significantly impacts how the molecule interacts with biological targets. For instance, in the development of novel N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the stereochemistry at the C3 position of the azabicyclo[3.2.1]octane core was found to be a determining factor for activity. nih.gov A sulfonamide analogue with an endo-ether substitution at the C3 position demonstrated submicromolar inhibitory activity against human NAAA. nih.govacs.org In stark contrast, the corresponding exo-diastereoisomer was completely devoid of any activity. nih.gov This highlights a strict stereochemical requirement for binding and inhibition.

Further investigation into the structure-activity relationships (SAR) of these compounds reinforced the importance of the endo configuration. Even with modifications to other parts of the molecule, the stereochemical preference at C3 remained consistent. For example, a para-methyl phenoxy sulfonamide with an exo-configuration at C3 only exhibited modest micromolar efficacy, further confirming the critical nature of the endo orientation for potent NAAA inhibition. nih.gov

In other derivatives, such as esters of 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, the stereochemistry (designated as α and β epimers, which correspond to the exo and endo relationship of the hydroxyl group) influences the conformation of the piperidine ring within the bicyclic system. While both epimers adopt a chair-envelope conformation with an equatorial N-methyl group in solution, the chair conformation is puckered at C8 in the α-epimers and flattened at the nitrogen atom (N3) in the β-epimers. researchgate.netresearchgate.net

The distinct properties of exo and endo isomers can also be exploited for separation. The selective crystallization of the diprotonated endo isomer of 3-aminotropane with a copper(II) anionic cluster has been demonstrated as a viable method for separating it from a mixture containing both exo and endo isomers. nih.gov

Table 1: Influence of Exo/Endo Isomerism on NAAA Inhibitory Activity

Theoretical and Computational Approaches to Conformational Analysis

Theoretical and computational methods are indispensable tools for elucidating the complex conformational landscape of this compound systems. These approaches provide detailed insights into molecular geometry, the stability of different conformers, and the energetic barriers between them, complementing experimental data from techniques like NMR spectroscopy. academie-sciences.fr

A variety of computational methods have been employed, ranging from ab initio calculations to Density Functional Theory (DFT). researchgate.netacademie-sciences.fr These methods are used to model the structure and predict the preferred conformations in different environments. For example, studies on 3-methyl-3-azabicyclo[3.2.1]octan-8-ols combined NMR spectroscopy with ab initio calculations (at the B3LYP/6-311G** level) to confirm that these compounds adopt a preferred chair-envelope conformation in solution, with the N-CH3 group in an equatorial position. researchgate.netresearchgate.net

DFT methods have also been instrumental in understanding the diastereoselectivity of reactions involving the tropane skeleton. By calculating the free energies of reactants, transition states, and products, researchers can build theoretical models to predict reaction outcomes. For instance, the CPCM-B3LYP/6-31g(d) model has been successfully used to predict the isomeric product distributions for aldol (B89426) reactions of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), supporting the notion of thermodynamic control. researchgate.net

Computational studies are particularly valuable for analyzing systems where experimental characterization is challenging. The conformational flexibility of tropinone in the gas phase has been studied computationally, revealing a 2:1 preference for the equatorial N-invertomer. academie-sciences.fr Such studies help to understand the intrinsic conformational preferences of the bicyclic system, which can be modulated by solvent effects in solution. The combination of computational analysis and experimental NMR data provides a powerful approach to determine the configurational preferences and the ratio of N-alkyl invertomers (equatorial vs. axial) in various solvents. academie-sciences.fr

These theoretical approaches are not limited to the parent structures but are also crucial in drug design and SAR studies. By modeling the interactions between different isomers and a biological target, computational chemistry helps to rationalize why a particular stereoisomer, such as an endo-substituted derivative, might exhibit significantly higher activity than its counterpart. nih.govacs.org

Table 2: Application of Theoretical and Computational Methods

Table 3: Compound Names Mentioned in the Article

Chemical Reactivity and Transformations of 3 Methyl 8 Azabicyclo 3.2.1 Octane Derivatives

Fundamental Reaction Pathways

The chemical behavior of 3-methyl-8-azabicyclo[3.2.1]octane derivatives is dictated by the interplay of the bicyclic ring system, the tertiary amine, and the substituents. Key reaction pathways include oxidation, reduction, and substitution reactions.

Oxidation Reactions and Derivative Formation

Oxidation reactions of this compound derivatives can target both the carbon skeleton and the nitrogen atom. The tertiary amine is susceptible to oxidation to form N-oxides. For instance, the oxidation of tropane (B1204802) alkaloids with hydrogen peroxide and an iron(III) tetraamido macrocyclic ligand (FeIII-TAML) catalyst can lead to N-demethylation, with tropane-N-oxide derivatives identified as by-products. researchgate.net

The carbon framework can also undergo oxidation. For example, the hydroxymethyl group at various positions on the bicyclic core can be oxidized to a carboxylic acid. Jones reagent (CrO₃/H₂SO₄) and ruthenium-catalyzed oxidation (RuCl₃/NaIO₄) are effective methods for this transformation. In some cases, oxidation can lead to the formation of ketones, such as the conversion of a secondary alcohol to tropan-2-one. researchgate.net

ReactantOxidizing AgentProductReference
Tropane AlkaloidH₂O₂ / FeIII-TAMLN-demethylated tropane, Tropane-N-oxide researchgate.net
(3-endo)-8-benzyl-8-azabicyclo[3.2.1]oct-3-yl methanolJones reagent (CrO₃/H₂SO₄)(3-endo)-8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Secondary alcohol on tropane coreDess-Martin periodinane (DMP)Tropan-2-one ehu.es

Reduction Reactions

Reduction reactions are crucial for the stereoselective synthesis of various tropane derivatives. The reduction of a ketone at the C-3 position of the tropane ring is a key step in the biosynthesis of tropane alkaloids. mdpi.com Tropinone (B130398) reductase (TR) enzymes, specifically TR-I and TR-II, catalyze the reduction of the keto group to produce either a 3α-hydroxyl (tropine) or a 3β-hydroxyl (pseudotropine) group, respectively. mdpi.comnih.gov

Catalytic hydrogenation is a common method for the reduction of double bonds within the bicyclic system. For instance, 2-azabicyclo[3.2.1]octadienes can be reduced to the corresponding saturated 2-azabicyclo[3.2.1]octanes using a palladium catalyst. rsc.orgnih.gov Lithium aluminum hydride (LiAlH₄) is also a powerful reducing agent used for the reduction of various functional groups, including epoxides and amides, on the tropane scaffold. researchgate.net Samarium iodide (SmI₂) in a protic solvent is employed for the reduction of unsaturated esters to yield 2β-carbomethoxy configured compounds. nih.gov

ReactantReducing AgentProductReference
TropinoneTropinone Reductase I (TR-I)Tropine (B42219) (3α-tropanol) mdpi.comnih.gov
TropinoneTropinone Reductase II (TR-II)Pseudotropine (3β-tropanol) mdpi.comnih.gov
2-Azabicyclo[3.2.1]octadieneH₂ / Pd catalyst2-Azabicyclo[3.2.1]octane rsc.orgnih.gov
2β,3β-epoxideLithium aluminum hydride (LiAlH₄)Tropan-3-β-ol researchgate.net
3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl estersSamarium iodide (SmI₂)2β-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane nih.gov

Substitution Reactions on the Azabicyclo[3.2.1]octane Core

Substitution reactions on the 8-azabicyclo[3.2.1]octane core allow for the introduction of diverse functionalities, which is critical for modifying the biological properties of these molecules. nih.gov Nucleophilic substitution is a common strategy. For example, halogenation at the 3-position followed by reaction with a nucleophile can introduce new substituents.

The Mitsunobu reaction is a versatile method for achieving substitution with inversion of configuration. It has been used to synthesize 2-azabicyclo[3.2.1]octane derivatives from 2-azabicyclo[2.2.1]heptane precursors through a rearrangement involving an aziridinium (B1262131) intermediate. rsc.org Additionally, Stille and Suzuki cross-coupling reactions have been employed to synthesize 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, demonstrating the utility of transition metal-catalyzed reactions for C-C bond formation on this scaffold. nih.gov

Transformations Involving the Bicyclic Nitrogen

The tertiary nitrogen atom at the 8-position is a key reactive center in the 8-azabicyclo[3.2.1]octane skeleton. nih.gov It can undergo a variety of transformations, including quaternization and N-demethylation.

Quaternization, the reaction of the tertiary amine with an alkyl halide, leads to the formation of a quaternary ammonium (B1175870) salt. This modification can alter the pharmacological properties of the molecule. researchgate.net For instance, N-butylation of scopolamine (B1681570) prevents it from crossing the blood-brain barrier. nih.gov

Oxidative N-demethylation is another important transformation, converting the N-methyl group to a secondary amine (nortropane). researchgate.net This can be achieved using various reagents, including hydrogen peroxide with a catalyst. researchgate.net The resulting secondary amine can then be further functionalized. nih.gov For example, reductive amination can be used to introduce different N-substituents. nih.govacs.org

Reactivity of Substituents at C-3 and other Positions

Ester groups at C-3 are common in many tropane alkaloids and can be hydrolyzed to the corresponding alcohols. nih.govacs.org These alcohols can then be re-esterified to introduce different acyl groups, allowing for the synthesis of a variety of analogues. nih.govacs.org For example, the hydrolysis of benzoyltropine yields tropine, which can be further functionalized. nih.gov

Substituents at other positions, such as C-2, C-6, and C-7, also contribute to the chemical diversity of tropane derivatives. The C-2 position has been a focus for modification to create cocaine analogues. nih.gov Functionalization at the C-6 and C-7 positions can be achieved through reactions like dihydroxylation of an olefinic precursor. nih.govacs.org

Mechanisms of Chemical Transformations of the Azabicyclic Scaffold

The transformations of the 8-azabicyclo[3.2.1]octane scaffold often proceed through complex and interesting mechanisms. Ring-rearrangement reactions are a notable feature of this system. For example, the synthesis of 2-azabicyclo[3.2.1]octadienes from norbornadienes involves a cycloaddition/rearrangement sequence. nih.gov This process is thought to proceed through an initial dipolar cycloaddition of an azide, followed by loss of nitrogen to form a fused-ring aziridine (B145994), which then undergoes ring opening and a Cope rearrangement. nih.gov

Another example is the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions, which proceeds via an aziridinium intermediate that is regioselectively opened by a nucleophile. rsc.org The retro-Mannich degradation pathway is a known fragmentation mechanism that can hinder further functionalization at positions other than C-3 when a ketone is present at that position. nih.gov The fragmentation patterns of tropane derivatives can also be studied using mass spectrometry, where rearrangements can lead to the formation of stable ions like the tropylium (B1234903) ion. youtube.com

TransformationProposed Intermediate/MechanismReference
Norbornadiene to 2-Azabicyclo[3.2.1]octadieneAziridine formation, ring opening, Cope rearrangement nih.gov
2-Azabicyclo[2.2.1]heptane to 2-Azabicyclo[3.2.1]octaneAziridinium intermediate, regioselective ring opening rsc.org
Fragmentation of TropinoneRetro-Mannich degradation nih.gov
Mass Spectrometry FragmentationRearrangement to tropylium ion youtube.com

Structure Activity Relationships and Pharmacological Interactions of 3 Methyl 8 Azabicyclo 3.2.1 Octane Derivatives

General Principles of Structure-Activity Relationship (SAR) in Azabicyclic Compounds

The 8-azabicyclo[3.2.1]octane scaffold, also known as a tropane (B1204802) skeleton, is a conformationally rigid bicyclic structure that serves as a foundational element for a wide range of pharmacologically active compounds. drugbank.comwikipedia.org The structure-activity relationship (SAR) for this class of compounds is heavily influenced by the stereochemistry and the nature of substituents at various positions on the bicyclic core.

The topological properties of bicyclo[3.2.1]octanes are considered more critical for binding to monoamine uptake systems than the mere presence of specific functional groups. nih.gov The nitrogen atom within the azabicyclic system is crucial, as its basicity and accessibility influence ligand-receptor interactions. wikipedia.org Constraining the basic nitrogen within an azabicyclic system, particularly at a bridgehead position, often leads to higher affinity for targets like the 5-HT3 receptor. wikipedia.org Furthermore, secondary amines in this configuration tend to be more potent than tertiary or primary amines. wikipedia.org

Modifications at the C-2 and C-3 positions of the tropane skeleton significantly impact both potency and selectivity for different molecular targets. researchgate.netacs.org For instance, altering the stereochemistry at these positions can create a "flattened" molecular skeleton (as in 2,3-ene derivatives) or a boat configuration (in 3α-aryl compounds), which generally favors selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT). researchgate.net In contrast, the chair configuration typical of 3β-aryl analogues often results in a different selectivity profile. researchgate.net The nature of the substituent itself, such as the presence of aryl groups, and their specific substitutions (e.g., dichloro, fluoro) further dictates the binding affinity. acs.org The N-8 position is also a key site for modification; substitutions here can modulate the compound's affinity and selectivity, for example, by improving selectivity for DAT over SERT. nih.gov

Ligand-Receptor Interactions and Molecular Targets

Derivatives of 3-Methyl-8-azabicyclo[3.2.1]octane interact with a variety of molecular targets, primarily neurotransmitter transporters and receptors, as well as certain enzymes.

Dopamine Receptor and Transporter Interactions (D2, DAT)

The 8-azabicyclo[3.2.1]octane framework is a cornerstone for developing potent ligands for the dopamine transporter (DAT). nih.gov The reinforcing properties of stimulants like cocaine are linked to their inhibition of DAT, which increases synaptic dopamine levels. nih.govacs.org Consequently, analogues are designed to bind selectively to DAT. nih.gov

SAR studies reveal that the stereochemical orientation of substituents is critical. For instance, 3α-diarylmethoxymethyl derivatives of 8-azabicyclo[3.2.1]octane are generally the most potent compounds at the DAT, with the 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane showing a high affinity (Ki = 5 nM). researchgate.net The corresponding 3β-isomer exhibits only modest affinity for DAT, highlighting the importance of stereochemistry. researchgate.net The introduction of unsaturation at the C2-C3 position also influences DAT selectivity over SERT. researchgate.net

N-substitution on the tropane ring can significantly affect DAT affinity and selectivity. While N-substitution on some 3-phenyltropane inhibitors has little effect, modifications on piperidine (B6355638) analogues of GBR 12909, which share structural similarities, can improve DAT selectivity. nih.gov For example, introducing an 8-cyclopropylmethyl group can impart high SERT/DAT selectivity. nih.govresearchgate.net Similarly, an 8-chlorobenzyl derivative was found to be highly selective for DAT over the norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net

Binding Affinities of this compound Derivatives at DAT

CompoundModificationDAT Ki (nM)Reference
3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane3α-diarylmethoxymethyl, 8-phenylpropyl5 researchgate.net
3-di(4-fluorophenyl)-methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]oct-2-eneUnsaturated C2-C3, 8-phenylpropyl12 researchgate.net
3β-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane3β-diarylmethoxymethyl, 8-phenylpropyl78 researchgate.net
8-cyclopropylmethyl derivative (22e)8-cyclopropylmethyl4.0 nih.govresearchgate.net
8-chlorobenzyl derivative (22g)8-chlorobenzyl3.9 nih.govresearchgate.net
HD-205 (phenylisothiocyanate tropane analog)2-naphthyl tropane derivative4.1 nih.gov

Serotonin Receptor and Transporter Interactions (5-HT3, SERT)

Derivatives of 8-azabicyclo[3.2.1]octane also show significant interactions with serotonin transporters (SERT) and 5-HT3 receptors. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists, often identified by the "-setron" suffix, are used as antiemetics. wikipedia.org

SAR studies for 5-HT3 antagonists indicate that a constrained azabicyclic system is optimal for the basic nitrogen, with a methyl group being the best substituent on the charged amine. wikipedia.org Conformational restriction of the side chain of certain molecules by incorporating the 8-azabicyclo[3.2.1]octane (tropane) moiety can lead to potent 5-HT3 receptor antagonists. nih.gov For example, granisetron, a potent 5-HT3 antagonist, features an azabicyclic ring that interacts with W183 at the receptor's binding site through a cation-pi interaction. wikipedia.org

Regarding the serotonin transporter, many tropane derivatives exhibit high affinity. smolecule.com Modifications to the 8-azabicyclo[3.2.1]octane core can tune the selectivity between DAT and SERT. For instance, a 3-(3,4-dichlorophenyl)nortrop-2-ene derivative showed high affinity for SERT (Ki=0.3 nM). researchgate.net The introduction of an 8-cyclopropylmethyl group onto a 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane skeleton resulted in a compound that was highly selective for DAT over SERT, with a SERT/DAT selectivity ratio of 1060. nih.govresearchgate.net In contrast, some phenyltropane derivatives can be highly potent and selective for SERT. smolecule.com

Binding Affinities of 8-Azabicyclo[3.2.1]octane Derivatives at SERT

CompoundModificationSERT Ki (nM)Selectivity (SERT/DAT)Reference
3-(3,4-dichlorophenyl)nortrop-2-ene (6e)3-(3,4-dichlorophenyl), nortropene0.3High SERT selectivity researchgate.net
3α-(3,4-dichlorophenylmethoxy)-3β-phenylnortrop-2-ene (7b)3α-arylmethoxy-3β-aryl, nortropene6~0.27 (DAT Ki=22 nM) researchgate.net
8-cyclopropylmethyl derivative (22e)3-diarylmethoxyethylidenyl, 8-cyclopropylmethyl42401060 nih.govresearchgate.net
HD-205 (phenylisothiocyanate tropane analog)2-naphthyl tropane derivative143.4 nih.gov

Norepinephrine Transporter (NET) Interactions

The norepinephrine transporter (NET) is another key target for 8-azabicyclo[3.2.1]octane derivatives. These compounds often exhibit a tri-functional profile, binding to DAT, SERT, and NET to varying degrees. nih.govresearchgate.net The specific substitutions on the tropane ring system determine the affinity and selectivity for NET.

For example, the 8-chlorobenzyl derivative of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22g) was found to be highly selective for DAT over NET, with a NET/DAT ratio of 1358. nih.govresearchgate.net Conversely, the phenylisothiocyanate tropane analog HD-205 showed a direct IC50 value of 280 nM at NET, indicating a lower affinity compared to its interaction with DAT and SERT. nih.gov A specific methylphenidate analog, methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, acts as an inhibitor of the sodium-dependent norepinephrine transporter. Structural modeling suggests that the binding pocket of hNET is responsible for the high selectivity and affinity in ligand recognition. mdpi.com

Mu Opioid Receptor Antagonism

Research indicates that certain derivatives of 8-azabicyclo[3.2.1]octane can function as mu-opioid receptor antagonists. These compounds have the potential to selectively block peripheral opioid receptors, which could be beneficial in managing opioid-induced side effects without interfering with the central analgesic effects.

Enzyme Inhibition Mechanisms (e.g., Bacterial Topoisomerases, NAAA)

Beyond receptors and transporters, 8-azabicyclo[3.2.1]octane derivatives have been identified as potent enzyme inhibitors. A notable example is their activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govnih.gov NAAA is an enzyme that degrades the anti-inflammatory and analgesic compound palmitoylethanolamide (B50096) (PEA). nih.gov Inhibiting NAAA preserves endogenous PEA levels, offering a promising strategy for managing inflammatory conditions. nih.govnih.gov

A class of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides has been developed as novel, non-covalent NAAA inhibitors. nih.govacs.org SAR studies revealed that constraining a piperidine core into the more rigid azabicyclo[3.2.1]octane scaffold was beneficial for activity, boosting potency significantly. acs.org The stereochemistry at the C-3 position is critical; the endo-isomer is active, while the corresponding exo-diastereoisomer is devoid of activity. acs.org Further optimization led to the discovery of compound 50 (ARN19689), an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide, which inhibits human NAAA with a low nanomolar IC50 value of 0.042 μM. nih.govnih.govacs.orgresearchgate.net

Inhibitory Activity of 8-Azabicyclo[3.2.1]octane Derivatives Against NAAA

CompoundKey Structural Featureh-NAAA IC50 (μM)Reference
Sulfonamide 1 (Hit compound)Piperidine core1.09 nih.gov
Sulfonamide 20endo-azabicyclo[3.2.1]octane core0.23 acs.org
Sulfonamide 21exo-azabicyclo[3.2.1]octane coreInactive acs.org
Sulfonamide 34 (para-methyl phenoxy)exo-configuration8.71 nih.govacs.org
Sulfonamide 50 (ARN19689)endo-ethoxymethyl-pyrazinyloxy-azabicyclo[3.2.1]octane0.042 nih.govnih.govacs.orgresearchgate.net

Other Neurotransmitter Systems and Biological Pathways

While much of the research on this compound derivatives has centered on monoamine transporters, these compounds also interact with other crucial neurotransmitter systems and biological pathways, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and sigma receptors.

Derivatives of 8-azabicyclo[3.2.1]octane have been explored for their affinity to nAChRs. For instance, a series of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octane derivatives were synthesized and evaluated as potential ligands for neuronal nAChRs. miami.edu Notably, the 2β-isoxazolyl-8-azabicyclo[3.2.1]octane derivative exhibited a binding affinity twice that of nicotine. miami.edu The range of α7-selective agonists has expanded significantly, with many compounds incorporating the 8-azabicyclo[3.2.1]octane framework. nih.gov The structural characteristics of these compounds, such as the azabicyclic ring system, play a crucial role in their interaction with nAChRs, which are implicated in cognitive function and neurodegenerative diseases.

Furthermore, this compound derivatives have shown affinity for sigma receptors. A series of N-(8-benzyl-8-azabicyclo[3.2.1]octan-3α-yl)carbamates and their corresponding 9-azabicyclo[3.3.1]nonan-3α-yl analogues were prepared and their affinities for both σ1 and σ2 receptors were determined. researchgate.net Some of these derivatives, such as those with a 3-iodophenyl group, exhibited enhanced binding to the sigma-2 receptor. The interaction of these compounds with sigma receptors is significant as these receptors are thought to modulate the effects of psychostimulant drugs like cocaine. acs.orgnih.gov

Stereochemical Determinants of Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, within this compound derivatives is a critical factor governing their biological activity. The orientation of substituents on the bicyclic scaffold significantly influences binding affinity and selectivity for various transporters and receptors.

For instance, in a series of 3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-methyl-8-azabicyclo[3.2.1]octane derivatives, the rigid ethylidenyl-8-azabicyclic[3.2.1]octane skeleton imparted modest stereoselective binding and uptake inhibition at the dopamine transporter (DAT). researchgate.netnih.gov Similarly, the stereochemistry of N-methyl and aryl substituents in 3-aryl-8-methyl-8-azabicyclo[3.2.1]oct-2,3-enes determines their biological activities as highly selective inhibitors of monoamine uptake. researchgate.netnih.gov The orientation of the N-methyl group can directly influence how the ligand interacts with the protein's binding pocket or force a favorable orientation for the aryl substituent. nih.gov

The importance of stereochemistry is also evident in derivatives with substituents at other positions. For example, in a series of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octane derivatives, the 2β-isomer was the most potent ligand for neuronal nAChRs, while the 2α- and 3α-isomers had significantly lower affinity. miami.edu Likewise, for diarylmethoxymethyltropane-GBR hybrid analogues, the 3α derivatives were the most potent at the DAT, while the 3β derivatives showed only modest affinity. researchgate.net This highlights that the specific spatial arrangement of functional groups is a key determinant of pharmacological activity.

Influence of Substituent Variations on Affinity and Selectivity (e.g., Methyl, Aryl, Hydroxyl, Alkyl, Aralkyl groups)

The affinity and selectivity of this compound derivatives for their biological targets can be finely tuned by varying the substituents on the bicyclic ring system. Different functional groups, such as methyl, aryl, hydroxyl, alkyl, and aralkyl groups, exert distinct effects on the pharmacological profile of these compounds.

Methyl and Alkyl Groups: The N-methyl group's orientation modulates the activity of 3-aryl-8-methyl-8-azabicyclo[3.2.1]oct-2,3-enes by influencing the ligand's interaction within the protein binding pocket. nih.gov In a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, 8-alkyl congeners exhibited DAT affinity similar to the parent methyl analogue. nih.gov Interestingly, the 8-cyclopropylmethyl derivative was identified as a unique moiety that imparts high selectivity for the serotonin transporter (SERT) over the DAT. researchgate.netnih.govnih.gov

Aryl Groups: Aryl substituents on the 3-position of the 8-azabicyclo[3.2.1]octane scaffold strongly influence biological activity. nih.gov In a series of 3-aryl-8-methyl-8-azabicyclo[3.2.1]oct-2,3-enes, the nature and orientation of the aryl group were found to be strongly correlated with their activity as monoamine uptake inhibitors. nih.gov For 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, substituted 8-benzyl analogues exhibited high affinity for the DAT. nih.gov Specifically, the 8-(4-fluorobenzyl)-congener showed very high selectivity for DAT over both SERT and the norepinephrine transporter (NET). nih.gov

Hydroxyl Groups: The introduction of hydroxyl groups on the bicyclic frame can also impact activity. For instance, bridge-hydroxylated tropanes retain biological enantioselectivity but display higher DAT versus SERT selectivity. researchgate.net Specifically, 7-hydroxyl compounds are more potent at the DAT than their 6-hydroxyl counterparts. researchgate.net

Other Substituents: The influence of various other substituents has been explored. For example, in a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, extending the size of an alkyl group was generally well-tolerated, with an n-propyl chain in position 5 of the pyrazole ring leading to a threefold increase in potency compared to the hit compound. acs.org However, introducing an electron-withdrawing trifluoromethyl or an electron-donating methoxy (B1213986) group in the 3-position of the pyrazole resulted in a drop in efficacy or no detectable activity, respectively. acs.orgnih.gov

The following table summarizes the influence of various substituents on the binding affinities of this compound derivatives for different transporters.

Compound/DerivativeSubstituent(s)TargetAffinity (Ki or IC50)SelectivityReference
22e 8-cyclopropylmethylDAT4.0 nMSERT/DAT: 1060 researchgate.netnih.govnih.gov
22g 8-(p-chlorobenzyl)DAT3.9 nMNET/DAT: 1358 researchgate.netnih.govnih.gov
21f 8-(4-fluorobenzyl)DAT-DAT/SERT = 585; DAT/NET = 477 nih.gov
5a N-benzyl with R=FDATIC50 = 17.2 nMSERT/DAT = 112 researchgate.net
11b N-benzyl with R=NO2DATIC50 = 16.4 nMSERT/DAT = 108 researchgate.net
15b 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)DAT5 nM- researchgate.net
12b 3-di(4-fluorophenyl)-methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]oct-2-eneDAT12 nM- researchgate.net
23b 3β-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)DAT78 nM- researchgate.net
9b 2β-isoxazolylnAChR3 nM- miami.edu
15b (nAChR) 3β-isoxazolylnAChR148 nM- miami.edu
50 (ARN19689) endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamideh-NAAAIC50 = 0.042 μM- acs.orgnih.gov

Pharmacophore Modeling and Ligand Design Principles for this compound Analogues

Pharmacophore modeling and ligand design principles are essential computational tools for the rational development of novel this compound analogues with desired pharmacological properties. These models identify the key chemical features of a molecule required for binding to a specific biological target. mdpi.com

For monoamine transporter inhibitors based on the 8-azabicyclo[3.2.1]octane scaffold, pharmacophore models have been developed that are reminiscent of the structure-activity relationships of GBR 12909, a potent and selective DAT inhibitor. nih.gov These models often highlight the importance of a lipophilic pocket with electropositive character in the region occupied by the aryl ring. smolecule.com The structure-activity relationships of cocaine analogs with a 3β-phenyltropane core support a pharmacophore model where lipophilic interactions at the β-C(2)-position enhance potency. nih.gov

The design of new ligands often involves constraining the piperidine ring of known active compounds into a more conformationally rigid aza-bridged bicyclic scaffold, which has been shown to be beneficial for activity. acs.org For example, a sulfonamide analogue featuring an azabicyclo[3.2.1]octane core showed a five-fold boost in potency compared to its parent hit. acs.org

Furthermore, the development of 3-D pharmacophore models derived from known ligands like mazindol has led to the discovery of novel classes of monoamine transporter inhibitors. nih.gov These models provide a framework for designing new molecules with improved affinity and selectivity. The design of 3-aza-6,8-dioxabicyclo[3.2.1]octanes, which have a tropane-like structure with additional heteroatoms, has resulted in a new class of DAT ligands. nih.gov These examples underscore the power of pharmacophore modeling and rational ligand design in advancing the therapeutic potential of this compound derivatives.

Computational and Theoretical Studies on 3 Methyl 8 Azabicyclo 3.2.1 Octane Analogues

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is widely used to guide the design of new analogues of 3-Methyl-8-azabicyclo[3.2.1]octane with enhanced therapeutic properties.

A notable application of 3D-QSAR involved a series of 20 8-azabicyclo[3.2.1]octane analogues that act as antagonists of the cholinergic muscarinic receptor. nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed highly predictive models. The CoMFA model yielded a cross-validated q² value of 0.819 and a non-cross-validated r² value of 0.991, indicating excellent statistical robustness. nih.gov The resulting contour maps provided insights into how steric and electrostatic fields around the molecules influence their antagonist activity, offering a roadmap for designing more potent antagonists. nih.gov

QSAR studies have also been instrumental in the development of antiproliferative agents based on the tropane (B1204802) framework. For a series of 2,4-bisbenzylidene-8-azabicyclo[3.2.1]octan-3-ones tested against the HCT116 colon cancer cell line, a significant 2D-QSAR model was developed using CODESSA-Pro software. researchgate.net This model helped to identify key molecular descriptors correlated with anticancer activity, facilitating further structural optimization. researchgate.net Similar QSAR approaches have been applied to tropinone-derived alkaloids to model their activity against various cancer cell lines, revealing the importance of lipophilicity and the number of hydrogen bond acceptors. nih.gov

Compound SeriesBiological ActivityQSAR Model/MethodKey Results/DescriptorsReferences
8-Azabicyclo[3.2.1]octane analoguesMuscarinic receptor antagonism3D-QSAR (CoMFA, CoMSIA)Highly predictive models (CoMFA: q²=0.819, r²=0.991) identified key steric and electrostatic features for activity. nih.gov
Tropane-based compoundsAntiproliferative activity (MCF7)2D-QSARA statistically significant model described antitumor properties. researchgate.net
Tropinone-thiazole derivativesAnticancer activity (B16-F10)2D-QSARModels indicated significant contributions from lipophilicity (logP) and the number of hydrogen bond acceptors. nih.gov
Cocaine analoguesDopamine (B1211576) transporter bindingCoMFAContour maps showed regions where bulky and electronegative substituents enhance activity. researchgate.net

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide fundamental insights into the electronic structure, conformational stability, and reactivity of molecules. These methods are applied to this compound analogues to understand their intrinsic properties, which ultimately dictate their biological function.

For example, a study utilized DFT calculations at the B3LYP/6-311++G** level of theory, combined with Natural Bond Orbital (NBO) interpretation, to investigate the reactivity and stereochemistry of 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane. researchgate.net The calculations revealed how the orientation of the C-Cl bond (axial vs. equatorial) governs the feasibility of 1,4-elimination reactions, a process influenced by the anomeric effect and the antiperiplanar relationship between the involved bonds and orbitals. researchgate.net The study also quantified differences in global electronegativity and hardness between stereoisomers. researchgate.net

In another work, ab initio calculations were performed to study the structure of 3-methyl-3-azabicyclo[3.2.1]octan-8α-ol and its β-epimer. researchgate.net These calculations, in conjunction with experimental NMR and IR spectroscopy, confirmed that the preferred conformation in solution is a chair-envelope, with the N-CH3 group in an equatorial position. The theoretical calculations helped to deduce the presence of intermolecular associations. researchgate.net The accuracy of modern DFT functionals, such as CAM-B3LYP, has been benchmarked for complex systems, reinforcing their utility for studying the electronic properties of molecules like tropane analogues. rsc.org

Compound/AnalogueMethodInvestigated PropertiesKey FindingsReferences
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octaneDFT (B3LYP/6-311++G), NBO Reactivity, anomeric effect, global electronegativityEquatorial C-Cl bond is required for 1,4-elimination; quantified differences in electronic properties between stereoisomers. researchgate.net
3-Methyl-3-azabicyclo[3.2.1]octan-8α(and β)-olsAb initio (B3LYP/6-311G)Conformational analysis, IR spectraConfirmed a preferred chair-envelope conformation with an equatorial N-CH3 group and deduced intermolecular associations. researchgate.net
Tropinone-thiazole derivativesDFT (B3LYP/6-31G(d,p))Electronic descriptors (EHOMO, ELUMO)Calculated electronic properties were used as descriptors in QSAR models for anticancer activity. nih.gov
Triazolopyridinone derivativesDFT (B3LYP/6-31G(d,p))Electronic structure, local atomic reactivity indicesFound relationships between electronic structure and activity at D2, 5-HT1A, and 5-HT2A receptors, suggesting key interaction types. researchgate.net

Prediction of Biological Properties and Potential Interaction Sites

A primary goal of computational studies is to predict the biological properties of new chemical entities before their synthesis, thereby saving time and resources. By integrating the methods described above, researchers can forecast the biological activities and identify the likely interaction sites for novel this compound analogues.

Virtual screening campaigns are a prime example of this predictive power. In the search for α7 nAChR agonists, a combination of docking simulations and QSAR modeling was used to screen compounds and predict their binding affinities. researchgate.net This dual approach provided a robust computational method for identifying potential new drug candidates for treating neural disorders. researchgate.net

The discovery of novel NAAA inhibitors was also heavily guided by predictive computational modeling. acs.orgsemanticscholar.org Docking studies not only rationalized the activity of initial hits but also predicted how structural modifications would impact binding. acs.org This predictive insight guided the synthesis of an optimized analogue, endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide, which exhibited potent inhibitory activity and a favorable drug-like profile. acs.orgsemanticscholar.org

Furthermore, specialized modeling techniques can predict binding sites with high accuracy. The Voronoi approach was used to create a three-dimensional model of the cocaine receptor site based on a small set of known analogues. nih.gov This model, which detailed the geometric and physicochemical properties of the binding regions, was not only able to explain the activity of the training set but also successfully predicted the binding affinities for an external test set of compounds. nih.gov These examples underscore the critical role of computational prediction in modern medicinal chemistry programs focused on the 8-azabicyclo[3.2.1]octane scaffold.

Predicted Property/ApplicationMethod(s) UsedMolecular TargetOutcomeReferences
Identification of new agonistsDocking simulations, QSARα7 Nicotinic Acetylcholine (B1216132) ReceptorProvided a computational method for virtual screening and predicting ligand affinity. researchgate.net
Ligand binding mode and optimizationInduced Fit DockingN-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)Predicted binding orientation guided the design of a potent, optimized inhibitor with a superior pharmacological profile. acs.orgsemanticscholar.org
Binding affinity predictionVoronoi site modelingCocaine receptor siteA 3D model of the binding site successfully predicted the affinities of a test set of cocaine analogues. nih.gov
Screening of potential radiotracersQSAR, Molecular DockingDopamine Active Transporter (DAT)A combined approach offered a valuable strategy for screening and optimizing potential PET/SPECT radiotracers for Parkinson's disease. mdpi.com

Advanced Applications of the 3 Methyl 8 Azabicyclo 3.2.1 Octane Scaffold in Chemical Synthesis

Utilization as Versatile Building Blocks for Complex Molecular Architectures

The 3-methyl-8-azabicyclo[3.2.1]octane scaffold serves as a versatile and fundamental building block for the creation of more complex molecules. chemimpex.com Its rigid bicyclic structure provides a well-defined three-dimensional framework upon which various functional groups can be installed with a high degree of stereochemical control. This characteristic is crucial for constructing intricate molecular architectures and for developing libraries of compounds for screening purposes. nih.gov

A key challenge and area of focus in synthetic chemistry has been the development of methods that allow for late-stage functionalization of the tropane (B1204802) core. nih.govescholarship.org Such strategies are highly desirable as they enable the diversification of a common intermediate at multiple positions (N8, C3, C6, and C7), which are known to be critical for modulating biological activity. nih.govescholarship.org One successful approach involves constructing the 8-azabicyclo[3.2.1]octane core through an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. nih.govescholarship.org This method provides access to a nortrop-6-ene intermediate, which possesses a C6-C7 double bond, a key functional group for further modifications. nih.gov

This synthetic versatility allows for a range of transformations:

N8-Functionalization: The nitrogen at the 8-position can be modified. For instance, a multi-step, single-vessel transformation involving phthalimide (B116566) deprotection, N-N bond cleavage, olefin reduction, and reductive amination can yield various N8-functionalized tropanes. nih.govescholarship.org

C6/C7-Substitution: The olefin in the nortrop-6-ene intermediate serves as a handle for introducing substituents at the C6 and C7 positions. nih.govescholarship.org

C3-Modification: The substituent at the C3 position can be altered. For example, hydrolysis of a benzoate (B1203000) ester at C3 yields the corresponding alcohol (pseudotropine or tropine), which can then be re-esterified with different carboxylic acids to produce a variety of analogues. acs.orgnih.gov

This building block approach has been effectively used to prepare libraries of compounds. For example, a library of 129 unsymmetrical ureas was synthesized based on the 8-azabicyclo[3.2.1]octane scaffold. nih.gov The synthesis utilized nortropane-8-carbonyl chlorides as key intermediates, which, upon reaction with various amines, yielded the target ureas in high yields. nih.gov This demonstrates the scaffold's utility in generating chemical diversity for drug discovery programs. nih.gov

Table 1: Examples of Synthetic Intermediates and Complex Architectures from the 8-Azabicyclo[3.2.1]octane Scaffold

Compound/Intermediate Description Synthetic Utility
Tropinone (B130398) A key prochiral substrate and common intermediate in many tropane alkaloid syntheses. uni-regensburg.denih.gov Starting material for desymmetrization reactions to produce chiral tropanes. uni-regensburg.de
Nortrop-6-ene intermediate An N8-protected intermediate with a C6-C7 double bond. nih.gov Allows for late-stage functionalization at N8, C6, and C7 positions. nih.gov
Nortropane-8-carbonyl chlorides Key intermediates used in the synthesis of urea-based compound libraries. nih.gov Reacts with amines to form unsymmetrical ureas, enabling rapid library generation. nih.gov

Role as Precursors in the Synthesis of Pharmacologically Relevant Compounds

The this compound scaffold is a critical precursor in the synthesis of a wide array of pharmacologically relevant compounds, most notably the tropane alkaloids and their analogues. ehu.esrsc.org These compounds interact with a variety of biological targets, primarily within the central nervous system, and have been investigated for the treatment of neurological and psychiatric disorders. ehu.es

The tropane scaffold is the core of molecules that can modulate targets such as monoamine transporters (for dopamine (B1211576), serotonin (B10506), and norepinephrine), muscarinic receptors, and nicotinic acetylcholine (B1216132) receptors. uni-regensburg.deescholarship.orgresearchgate.net The orientation of substituents on the bicyclic frame, particularly at the C3 position, can play a significant role in the pharmacological effects. nih.gov

Synthetic efforts have led to the total synthesis of numerous natural products and the creation of novel derivatives with tailored properties. For example, a general synthetic strategy has enabled the production of six different tropane alkaloids and several analogues in just 5-7 steps. nih.govescholarship.org This includes the first total synthesis of trans-3β-(cinnamoyloxy)tropane and datumetine. acs.orgnih.gov

Researchers have also synthesized series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives and evaluated their binding affinities at monoamine transporters. researchgate.net Within one such series, a compound with a bis-(4-fluorophenyl)methoxy group was found to have high affinity and selectivity for the dopamine transporter (DAT). researchgate.net Further studies identified that an 8-cyclopropylmethyl group could impart high selectivity for the serotonin transporter (SERT) over the DAT, while an 8-chlorobenzyl derivative was highly selective for the DAT over the norepinephrine (B1679862) transporter (NET). researchgate.net These findings highlight how modifications to the core scaffold can fine-tune pharmacological activity.

The scaffold is also a key component in the synthesis of compounds with potential analgesic and anti-inflammatory properties. chemimpex.com Its use as a chiral building block is particularly valuable for creating pharmaceuticals that require specific stereochemistry for their desired therapeutic effect. chemimpex.com

Table 2: Examples of Pharmacologically Relevant Compounds Synthesized from the 8-Azabicyclo[3.2.1]octane Scaffold

Compound Biological Target/Potential Application
Tropacocaine Monoamine transporter modulator. nih.govescholarship.org
Benzoyltropine Monoamine transporter modulator. nih.govescholarship.org
Datumetine Tropane alkaloid with potential neurological activity. acs.orgnih.gov
trans-3β-(cinnamoyloxy)tropane Tropane alkaloid with potential neurological activity. acs.orgnih.gov
3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-methyl-8-azabicyclo[3.2.1]octane High affinity and selective ligand for the dopamine transporter (DAT). researchgate.net
8-cyclopropylmethyl derivative (of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane series) Highly selective ligand for the serotonin transporter (SERT) over DAT. researchgate.net
8-chlorobenzyl derivative (of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane series) Highly selective ligand for the DAT over the norepinephrine transporter (NET). researchgate.net

Q & A

Q. What is the structural and pharmacological significance of the 8-azabicyclo[3.2.1]octane scaffold in 3-methyl derivatives?

The 8-azabicyclo[3.2.1]octane core is a bicyclic structure with a bridgehead nitrogen atom, forming the basis of tropane alkaloids. This scaffold enables diverse biological activities, particularly in neuropharmacology, due to its conformational rigidity and ability to interact with neurotransmitter transporters (e.g., dopamine and serotonin transporters) . The 3-methyl substitution enhances lipophilicity and metabolic stability, critical for optimizing pharmacokinetic properties in drug design .

Q. What synthetic strategies are employed to prepare 3-Methyl-8-azabicyclo[3.2.1]octane derivatives?

Synthesis typically involves multi-step routes:

  • Step 1 : Construction of the bicyclic core via intramolecular cyclization of precursor amines or ketones.
  • Step 2 : Functionalization at the 3-position using alkylation or sulfonylation (e.g., methanesulfonyl groups introduced via nucleophilic substitution) .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >90% purity, validated by HPLC and NMR . Key challenges include controlling stereochemistry and minimizing side reactions during bicyclo[3.2.1]octane ring formation .

Advanced Research Questions

Q. How do this compound derivatives modulate monoamine transporters, and what experimental methods validate these interactions?

These derivatives act as competitive inhibitors or allosteric modulators of dopamine (DAT) and serotonin (SERT) transporters. Methodologies include:

  • Radioligand binding assays : Measure affinity using [³H]WIN35428 for DAT or [³H]citalopram for SERT .
  • Electrophysiology : Assess functional inhibition via patch-clamp recordings in transfected HEK293 cells .
  • Computational docking : Predict binding poses using homology models of transporters based on crystal structures (e.g., dDAT) . Contradictions in reported IC₅₀ values are resolved by standardizing assay conditions (e.g., buffer pH, cell line variability) .

Q. What strategies address discrepancies in reported enzyme inhibition data for this compound derivatives?

Discrepancies in enzyme inhibition (e.g., ELOVL6 or NAAA) arise from:

  • Assay variability : Use orthogonal assays (e.g., fluorometric vs. radiometric) to confirm activity .
  • Compound stability : Pre-screen derivatives for chemical stability under assay conditions using LC-MS .
  • Metabolic interference : Include control experiments with liver microsomes to rule out off-target effects .

Q. How can computational methods optimize this compound derivatives for target selectivity?

  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity to guide functional group selection .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to identify stable binding conformations .
  • Free-energy perturbation (FEP) : Predict ΔΔG values for methyl group modifications to prioritize synthetic targets .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • HPLC-MS : Quantify purity and detect impurities using C18 columns with acetonitrile/water gradients .
  • NMR : Assign stereochemistry via NOESY and COSY for bicyclic protons (e.g., δ 2.8–3.2 ppm for bridgehead H) .
  • X-ray crystallography : Resolve absolute configuration for chiral centers, critical for structure-activity relationship (SAR) studies .

Q. How should researchers design toxicity studies for novel this compound derivatives?

  • In vitro screening : Assess cytotoxicity in HepG2 cells (IC₅₀) and hERG channel inhibition (patch-clamp) .
  • In vivo models : Use rodent behavioral assays (e.g., rotarod for motor toxicity) and histopathology .
  • Metabolic profiling : Identify major metabolites via liver microsome incubations and UPLC-QTOF analysis .

Safety and Compliance

  • Handling : Use PPE (nitrile gloves, safety goggles) to avoid skin/eye irritation .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.